(R)-Rutheniumdiacetate-(DM-SEGPHOS)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

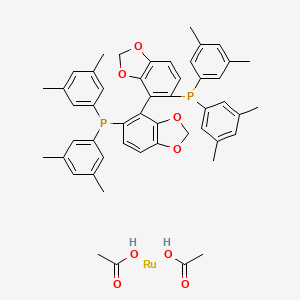

(R)-Rutheniumdiacetate-(DM-SEGPHOS), also known as (R)-Rutheniumdiacetate-(DM-SEGPHOS), is a useful research compound. Its molecular formula is C50H52O8P2Ru+2 and its molecular weight is 944.0 g/mol. The purity is usually 95%.

BenchChem offers high-quality (R)-Rutheniumdiacetate-(DM-SEGPHOS) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-Rutheniumdiacetate-(DM-SEGPHOS) including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Catalytic Applications in Organic Synthesis

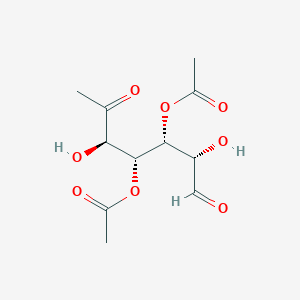

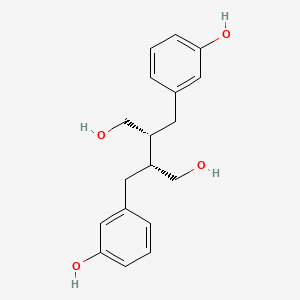

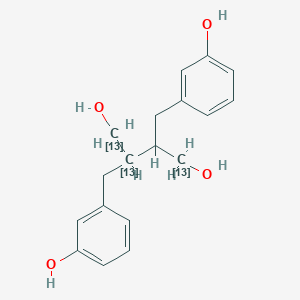

Ruthenium complexes modified by (R)-SEGPHOS or (R)-DM-SEGPHOS are pivotal in the diastereo- and enantioselective synthesis of organic compounds. Zbieg et al. (2011) demonstrated the ruthenium-catalyzed hydrohydroxyalkylation of 2-silyl-butadienes, facilitating the synthesis of polyketide natural product analogs with high levels of diastereoselectivity and enantioselectivity (Zbieg, Moran, & Krische, 2011). Similarly, McInturff, Yamaguchi, and Krische (2012) reported on the chiral-anion-dependent inversion of selectivity in carbonyl crotylation, showcasing the flexibility of ruthenium catalysis in organic transformations (McInturff, Yamaguchi, & Krische, 2012).

Enantioselective Synthesis and Hydrogenation

The enantioselective synthesis of chiral compounds is another notable application. Jarava-Barrera et al. (2015) highlighted the efficiency of DM-Segphos copper(I) complexes in the borylation of para-quinone methides, enabling access to chiral monobenzylic and dibenzylic boronic esters (Jarava-Barrera, Parra, López, Cruz-Acosta, Collado-Sanz, Cárdenas, & Tortosa, 2015). Arai, Saruwatari, Isobe, and Ohkuma (2013) developed a ruthenabicyclic complex for the hydrogenation of quinoxalines and benzoxazines, achieving high enantiomeric excesses (Arai, Saruwatari, Isobe, & Ohkuma, 2013).

Material Science and Analytical Applications

In the realm of material science and analytical chemistry, ruthenium complexes find applications in photophysics, electrocatalysis, and spectroscopic analysis. Campagna et al. (2007) discussed the photochemical properties of Ru(II) polypyridine complexes, highlighting their potential in light harvesting and photocatalytic processes (Campagna, Puntoriero, Nastasi, Bergamini, & Balzani, 2007). Jung et al. (2013) explored ruthenium-based nanomaterials on reduced graphene oxide as efficient electrocatalysts for lithium-air batteries (Jung, Jeong, Park, Sun, Scrosati, & Lee, 2013).

Zukünftige Richtungen

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of (R)-Rutheniumdiacetate-(DM-SEGPHOS) can be achieved through a series of reactions involving the coordination of ruthenium with acetate ligands and the chiral ligand DM-SEGPHOS.", "Starting Materials": [ "Ruthenium trichloride hydrate", "Sodium acetate", "DM-SEGPHOS", "Methanol", "Chloroform" ], "Reaction": [ "1. Dissolve ruthenium trichloride hydrate in methanol to form a solution.", "2. Add sodium acetate to the solution and stir for several hours to form (R)-Rutheniumdiacetate.", "3. Dissolve DM-SEGPHOS in chloroform to form a solution.", "4. Add (R)-Rutheniumdiacetate to the DM-SEGPHOS solution and stir for several hours to form (R)-Rutheniumdiacetate-(DM-SEGPHOS).", "5. Purify the product through column chromatography or recrystallization." ] } | |

CAS-Nummer |

944450-49-1 |

Molekularformel |

C50H52O8P2Ru+2 |

Molekulargewicht |

944.0 g/mol |

IUPAC-Name |

[4-[5-bis(3,5-dimethylphenyl)phosphaniumyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-dimethylphenyl)phosphanium;ruthenium(2+);diacetate |

InChI |

InChI=1S/C46H44O4P2.2C2H4O2.Ru/c1-27-13-28(2)18-35(17-27)51(36-19-29(3)14-30(4)20-36)41-11-9-39-45(49-25-47-39)43(41)44-42(12-10-40-46(44)50-26-48-40)52(37-21-31(5)15-32(6)22-37)38-23-33(7)16-34(8)24-38;2*1-2(3)4;/h9-24H,25-26H2,1-8H3;2*1H3,(H,3,4);/q;;;+2 |

InChI-Schlüssel |

ACKYBTAGKAINOG-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC(=C1)P(C2=C(C3=C(C=C2)OCO3)C4=C(C=CC5=C4OCO5)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.CC(=O)O.CC(=O)O.[Ru] |

Kanonische SMILES |

CC1=CC(=CC(=C1)[PH+](C2=C(C3=C(C=C2)OCO3)C4=C(C=CC5=C4OCO5)[PH+](C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.CC(=O)[O-].CC(=O)[O-].[Ru+2] |

Synonyme |

(OC-6-22)-Bis(acetato-κO,κO’)[1,1’-(4R)-[4,4’-bi-1,3-benzodioxole]-5,5’-diylbis[1,1-bis(3,5-dimethylphenyl)phosphine-κP]]ruthenium |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.